![molecular formula C10H14O B188482 4-Allyl-4-methylcyclohex-2-enone CAS No. 13481-16-8](/img/structure/B188482.png)
4-Allyl-4-methylcyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-4-methylcyclohex-2-enone is a chemical compound that has gained significant attention in recent years due to its potential use in various scientific research applications. This compound is also known as AMCH and has a unique structure that makes it an attractive target for chemical synthesis and biological investigations.
Wirkmechanismus
The mechanism of action of AMCH is not fully understood. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors, leading to the modulation of various biological pathways.
Biochemical and Physiological Effects:
AMCH has been shown to exhibit various biochemical and physiological effects. For example, it has been demonstrated to possess antioxidant and anti-inflammatory properties. Additionally, AMCH has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMCH in lab experiments is its ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using AMCH is its low solubility in water, which can limit its use in certain biological assays.
Zukünftige Richtungen
There are several potential future directions for research on AMCH. One of the most promising areas is in the development of new drugs and therapeutic agents. Additionally, further investigation is needed to fully understand the mechanism of action of AMCH and its potential use in various biological pathways. Finally, the development of new synthetic methods for the production of AMCH could lead to improved yields and increased accessibility for researchers.
Synthesemethoden
The synthesis of 4-Allyl-4-methylcyclohex-2-enone can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-methylcyclohexanone and allylbenzene in the presence of a base catalyst. This reaction leads to the formation of AMCH with a yield of around 80-90%.
Wissenschaftliche Forschungsanwendungen
AMCH has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of various compounds. AMCH has also been investigated for its potential use in the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
13481-16-8 |
---|---|
Produktname |
4-Allyl-4-methylcyclohex-2-enone |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-methyl-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h3-4,7H,1,5-6,8H2,2H3 |
InChI-Schlüssel |
AEEDFAGGMSBTKT-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C=C1)CC=C |
Kanonische SMILES |
CC1(CCC(=O)C=C1)CC=C |
Synonyme |
4-allyl-4-Methylcyclohex-2-enone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.